molecular formula C13H9FN2O B1439041 2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine CAS No. 1134316-89-4

2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B1439041
CAS No.: 1134316-89-4
M. Wt: 228.22 g/mol
InChI Key: ZMYNPRHHXAQZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorophenyl group at the 2-position and an amine group at the 6-position of the benzoxazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative, such as 3-fluorobenzoic acid, under acidic or basic conditions.

    Introduction of the Amine Group: The amine group at the 6-position can be introduced through nitration followed by reduction. For example, nitration of the benzoxazole intermediate can be followed by catalytic hydrogenation to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using halogens (Cl₂, Br₂), nitration using nitric acid (HNO₃), and sulfonation using sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-benzoxazole: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    2-(4-Fluorophenyl)-1,3-benzoxazole: Similar structure but with the fluorine atom at a different position, potentially altering its properties.

    6-Amino-2-phenyl-1,3-benzoxazole: Similar structure but without the fluorine substituent, which may influence its activity.

Uniqueness

2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly impact its chemical behavior and biological interactions. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNPRHHXAQZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine
Reactant of Route 4
Reactant of Route 4
2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine
Reactant of Route 6
2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.